3',4'-Dimethoxy alpha-Desmethyl Flurbiprofen
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Overview
Description
3’,4’-Dimethoxy alpha-Desmethyl Flurbiprofen is a chemical compound with the molecular formula C16H15FO4 and a molecular weight of 290.29 g/mol . It is a derivative of Flurbiprofen, a nonsteroidal anti-inflammatory drug (NSAID). This compound is primarily used in research settings, particularly in the fields of proteomics and biochemical studies .
Preparation Methods
The synthesis of 3’,4’-Dimethoxy alpha-Desmethyl Flurbiprofen involves several steps. One common synthetic route includes the methylation of Flurbiprofen to introduce methoxy groups at the 3’ and 4’ positions. The reaction conditions typically involve the use of methanol as a solvent and a methylating agent such as dimethyl sulfate or methyl iodide . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for scale and yield.
Chemical Reactions Analysis
3’,4’-Dimethoxy alpha-Desmethyl Flurbiprofen undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, resulting in the formation of alcohols.
Substitution: Nucleophilic substitution reactions can occur, where methoxy groups can be replaced by other nucleophiles under appropriate conditions.
Common reagents and conditions used in these reactions include organic solvents like methanol, ethanol, and dichloromethane, as well as catalysts like palladium on carbon for hydrogenation reactions. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
3’,4’-Dimethoxy alpha-Desmethyl Flurbiprofen has several scientific research applications:
Chemistry: It is used as a reference standard in analytical chemistry for the identification and quantification of related compounds.
Biology: The compound is utilized in biochemical assays to study enzyme interactions and protein binding.
Medicine: Research involving this compound helps in understanding the pharmacokinetics and pharmacodynamics of Flurbiprofen derivatives.
Industry: It is used in the development of new pharmaceuticals and in the quality control of drug formulations.
Mechanism of Action
The mechanism of action of 3’,4’-Dimethoxy alpha-Desmethyl Flurbiprofen involves its interaction with molecular targets such as cyclooxygenase (COX) enzymes. By inhibiting these enzymes, the compound reduces the production of prostaglandins, which are mediators of inflammation and pain . The pathways involved include the arachidonic acid pathway, where the inhibition of COX enzymes leads to decreased synthesis of inflammatory mediators.
Comparison with Similar Compounds
3’,4’-Dimethoxy alpha-Desmethyl Flurbiprofen can be compared with other similar compounds such as:
Flurbiprofen: The parent compound, which is a widely used NSAID.
Ibuprofen: Another NSAID with similar anti-inflammatory and analgesic properties.
Ketoprofen: A structurally related compound with similar pharmacological effects.
The uniqueness of 3’,4’-Dimethoxy alpha-Desmethyl Flurbiprofen lies in its specific methoxy substitutions, which may confer distinct pharmacokinetic and pharmacodynamic properties compared to its analogs .
Properties
IUPAC Name |
2-[4-(3,4-dimethoxyphenyl)-3-fluorophenyl]acetic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15FO4/c1-20-14-6-4-11(9-15(14)21-2)12-5-3-10(7-13(12)17)8-16(18)19/h3-7,9H,8H2,1-2H3,(H,18,19) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LJWFXMPMXFMHKS-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=C(C=C(C=C2)CC(=O)O)F)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15FO4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.29 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.